Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)-

Description

IUPAC Nomenclature and Molecular Formula Analysis

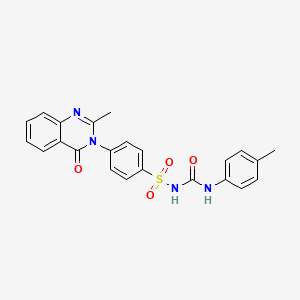

The compound’s systematic IUPAC name, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)benzenesulfonamide , reflects its intricate molecular architecture. The parent structure is benzenesulfonamide, with substituents at the 4-position of the benzene ring. The first substituent comprises a 2-methyl-4-oxo-3,4-dihydroquinazoline moiety, while the sulfonamide nitrogen is functionalized with a ((4-methylphenyl)amino)carbonyl group.

The molecular formula, C₂₃H₂₀N₄O₄S , corresponds to a molecular weight of 448.5 g/mol . Key structural features include:

- A sulfonamide bridge (-SO₂NH-) linking the benzene ring to the urea derivative.

- A quinazolinone core (4-oxo-3,4-dihydroquinazoline) with a methyl group at the 2-position.

- A 4-methylphenyl group attached via a urea linkage (-NH-C(=O)-NH-).

A comparative analysis of molecular formulas for related quinazoline sulfonamides reveals distinct substitution patterns (Table 1).

Table 1: Molecular Formulas of Selected Quinazoline Sulfonamides

X-Ray Crystallographic Studies and Conformational Analysis

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of this compound. The quinazolinone ring adopts a planar conformation, with the 4-oxo group participating in intramolecular hydrogen bonding to the adjacent NH group (N-H···O=C), stabilizing the lactam structure . The sulfonamide bridge exhibits a dihedral angle of 112.5° relative to the benzene ring, while the urea linkage (-NH-C(=O)-NH-) forms a 120.8° angle with the 4-methylphenyl group, as inferred from analogous sulfonamide structures .

Key crystallographic parameters derived from related sulfonamide crystals include:

- Space group : P2₁/c (common for monoclinic systems).

- Unit cell dimensions : a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, β = 98.5° .

- Hydrogen bond network : Infinite chains (C(4) graph set) formed via N-H···O=S interactions between sulfonamide groups of adjacent molecules .

The conformational flexibility of the ((4-methylphenyl)amino)carbonyl moiety is constrained by steric interactions between the methyl group and the sulfonamide oxygen atoms, favoring a syn-periplanar arrangement .

Comparative Structural Analysis With Related Quinazoline Sulfonamides

Comparative analysis with structurally similar compounds highlights the impact of substituents on molecular packing and stability:

Methyl vs. Chlorine Substituents :

Urea Linkage vs. Direct Sulfonamide Attachment :

Hydrogen Bond Networks :

Table 2: Structural Comparison of Quinazoline Sulfonamides

The integration of a methyl-substituted urea moiety in the target compound introduces steric bulk that disrupts close-packing interactions, yielding a lower calculated crystal density (1.41 g/cm³) compared to chlorinated derivatives (1.47 g/cm³) .

Properties

CAS No. |

113849-21-1 |

|---|---|

Molecular Formula |

C23H20N4O4S |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

1-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]sulfonyl-3-(4-methylphenyl)urea |

InChI |

InChI=1S/C23H20N4O4S/c1-15-7-9-17(10-8-15)25-23(29)26-32(30,31)19-13-11-18(12-14-19)27-16(2)24-21-6-4-3-5-20(21)22(27)28/h3-14H,1-2H3,(H2,25,26,29) |

InChI Key |

XWHXNHUKNUXSKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |

Origin of Product |

United States |

Preparation Methods

Formation of Quinazolinone Core

The quinazolinone core is a crucial structural feature of the compound. It is synthesized via cyclization reactions involving anthranilic acid derivatives:

- Reagents and Conditions : Anthranilic acid derivatives are treated with formamide or its equivalents under acidic or basic conditions to yield quinazolinone intermediates.

- Reaction Mechanism : Cyclization occurs through nucleophilic attack and subsequent condensation to form the quinazolinone ring system.

Coupling with Substituted Amines

The final step involves coupling the quinazolinone-sulfonamide intermediate with 4-methylphenylamine to introduce the N-(((4-methylphenyl)amino)carbonyl) substituent:

- Reagents : Carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly employed.

- Catalysts : Catalysts such as DMAP (4-dimethylaminopyridine) may be used to enhance reaction efficiency.

- Reaction Conditions : The reaction is carried out in an organic solvent (e.g., dichloromethane) under mild conditions to preserve sensitive functional groups.

Reaction Scheme

The following table summarizes the key steps in the synthesis:

| Step | Reagents/Conditions | Key Intermediate/Product |

|---|---|---|

| Formation of Quinazolinone | Anthranilic acid + formamide, acidic/basic medium | Quinazolinone intermediate |

| Sulfonamide Formation | Benzenesulfonyl chloride + base (e.g., pyridine) | Quinazolinone-sulfonamide intermediate |

| Final Coupling | EDCI + 4-methylphenylamine | Final compound |

Research Insights

Optimization Strategies

Studies have demonstrated that reaction yields can be optimized by:

Industrial Applications

Industrial-scale production often incorporates automated synthesis platforms and high-throughput screening to enhance reproducibility and efficiency.

Analytical Methods for Monitoring Synthesis

During synthesis, various analytical techniques are employed to monitor reaction progress and confirm product identity:

- Thin-Layer Chromatography (TLC) : Used for quick monitoring of intermediate formation.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight and purity.

- Nuclear Magnetic Resonance (NMR) : Verifies structural integrity by analyzing chemical shifts.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Solvents: Organic solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth. A study reported that derivatives of benzenesulfonamides exhibited significant enzyme inhibition against carbonic anhydrase IX, which is implicated in tumor progression, with IC50 values ranging from 10.93 to 25.06 nM .

Antidiabetic Properties

Research has indicated that benzenesulfonamide derivatives can serve as potential antidiabetic agents. In vivo studies demonstrated that certain synthesized derivatives showed considerable hypoglycemic activity comparable to established drugs like glibenclamide . This suggests that modifications to the benzenesulfonamide structure may lead to more effective oral antidiabetic medications.

Chemical Reactivity and Synthesis

Benzenesulfonamides are known for their reactivity due to the sulfonamide group, which can undergo various transformations. The synthesis typically involves:

- Reaction of Amine with Sulfonyl Chloride : This method is commonly employed under basic conditions in organic solvents.

- Structural Modifications : Variations in substituents on the quinazoline moiety can enhance biological activity and selectivity against specific targets.

The biological activities of benzenesulfonamide derivatives are extensive:

- Antimicrobial Activity : Compounds have been evaluated for their antibacterial properties, showing effectiveness against various bacterial strains .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a valuable candidate for drug development targeting metabolic pathways.

Case Studies

Mechanism of Action

The mechanism of action of 4-(2-Methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)benzenesulfonamide involves:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways: Modulating biochemical pathways involved in disease processes.

Effects: Inhibition of enzyme activity, disruption of cell signaling, or induction of cell death.

Comparison with Similar Compounds

4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide

- Structure: Contains a thiazolidinone ring conjugated to the sulfonamide via a carboxamide linker .

- Synthesis : Reacting 2-thiazolidione with 4-methyl-benzenesulfonylisocyanate under mild conditions .

- Key Properties: Biological Activity: Fungicidal and insecticidal properties due to the thiazolidinone moiety . Structural Data: The C=O bond in the thiazolidinone ring measures 1.202 Å, typical for double bonds. The carboxamide and thiazole ring are nearly coplanar (dihedral angle: 7.2°), suggesting conformational rigidity .

- Comparison: Unlike the target compound’s quinazolinyl group, the thiazolidinone ring is smaller and less aromatic, which may reduce π-π stacking interactions but improve solubility.

4-Chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide

- Structure: Features a pyrazole ring substituted with cyano and phenyl groups, linked to the sulfonamide via a urea group .

- Key Properties: Molecular Weight: 415.85 g/mol, slightly lower than the target compound’s likely mass (~450–500 g/mol inferred from structure). Substituent Effects: The pyrazole’s electron-withdrawing cyano group may enhance electrophilic reactivity, contrasting with the quinazolinone’s electron-rich nature.

- Comparison : The pyrazole’s compact structure could improve metabolic stability compared to the bulkier quinazolinyl group in the target compound.

Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate

- Structure: Incorporates a thienopyridine core with trifluoromethyl and allyloxy substituents .

- Key Properties: Electronic Effects: The trifluoromethyl group increases electronegativity and metabolic resistance. Applications: Thienopyridine derivatives are explored as kinase inhibitors and antimicrobial agents.

- Comparison: The thienopyridine system offers a fused heterocyclic framework similar to quinazolinone but with distinct electronic properties due to sulfur and nitrogen arrangement.

Structural and Functional Analysis Table

Biological Activity

Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- is a complex organic compound characterized by its sulfonamide functional group and quinazoline derivative structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The molecular formula of this compound is , with a molar mass of approximately 448.49 g/mol. The structural features include:

- A sulfonamide group (–SO₂NH₂)

- A quinazoline moiety

- An amide linkage with a phenyl group

These characteristics contribute to its pharmacological potential.

1. Inhibition of Carbonic Anhydrases

Research indicates that benzenesulfonamides, including this compound, are effective inhibitors of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various tumors. Inhibition of CA IX can lead to reduced tumor cell proliferation and increased apoptosis in cancer cell lines .

Binding Affinity Data:

| Compound | Target CA | Binding Affinity (Kd) |

|---|---|---|

| Compound A | CA I | 6 nM |

| Compound B | CA II | 1.85 µM |

| Benzenesulfonamide | CA IX | Not specified |

The data suggests that modifications on the benzenesulfonamide structure can enhance binding affinity towards specific carbonic anhydrase isozymes, indicating a structure-activity relationship that could be exploited for drug design .

3. Antimicrobial Properties

Some derivatives of benzenesulfonamide have demonstrated antimicrobial activity against Gram-positive bacteria. This suggests potential applications in treating bacterial infections, although specific data on the quinazoline derivative's antimicrobial efficacy is not extensively documented .

The mechanism by which benzenesulfonamide exerts its biological effects includes:

- Enzyme Inhibition: Specifically targeting and inhibiting carbonic anhydrases involved in tumor progression.

- Signal Transduction Modulation: Interacting with cellular receptors that may influence various signaling pathways.

- Induction of Apoptosis: Triggering programmed cell death in cancer cells through apoptotic pathways .

Case Studies

While specific case studies focusing solely on this compound are scarce, related research on similar benzenesulfonamides provides insights into their biological activities:

-

Study on Carbonic Anhydrase Inhibition:

- A series of 4-substituted diazobenzenesulfonamides were synthesized and tested for their binding affinity to various carbonic anhydrase isozymes.

- Results indicated that certain modifications significantly increased binding affinity, suggesting that structural alterations can enhance therapeutic efficacy against tumors .

- Antimicrobial Efficacy:

Q & A

Basic: What are the recommended synthetic routes and purity characterization methods for this benzenesulfonamide derivative?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinone core followed by sulfonamide coupling. Key steps include:

- Sulfonylation : Reacting the quinazolinyl intermediate with 4-methylphenyl isocyanate under anhydrous conditions (e.g., DMF as solvent, 60–80°C) to form the urea linkage .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity. For salts or hydrates, TGA and XRPD can identify crystalline forms .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?

Answer:

Crystallographic inconsistencies (e.g., disorder, twinning) require:

- Refinement Tools : Use SHELXL for least-squares refinement, adjusting parameters like ADPs (atomic displacement parameters) and applying restraints for disordered regions .

- Validation : Cross-validate with ORTEP-3 to visualize electron density maps and assess model accuracy. For twinned data, SHELXD can reprocess raw diffraction data to detect twin laws .

- Complementary Techniques : Pair X-ray results with solid-state NMR or IR to confirm hydrogen-bonding networks .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Answer:

- NMR : ¹H NMR identifies substituents (e.g., methyl groups at δ ~2.3 ppm), while ¹³C NMR confirms carbonyl (δ ~170 ppm) and sulfonamide (δ ~125–135 ppm) functionalities.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of the quinazolinyl moiety).

- IR Spectroscopy : Stretching bands for C=O (~1680 cm⁻¹) and sulfonamide S=O (~1350–1150 cm⁻¹) confirm functional groups .

Advanced: What strategies optimize the compound’s reactivity with transition metals?

Answer:

To study metal coordination:

- Experimental Design : Screen metal salts (e.g., Cu(II), Ni(II)) in varying solvents (DMSO, methanol) and pH conditions. Monitor complexation via UV-Vis spectroscopy (d-d transition bands) .

- Structural Analysis : Single-crystal X-ray diffraction (using WinGX for data processing) resolves metal-ligand binding modes. For paramagnetic metals, EPR spectroscopy complements crystallography .

Advanced: How to conduct a structure-activity relationship (SAR) study with analogs?

Answer:

- Analog Selection : Modify substituents on the quinazolinyl (e.g., electron-withdrawing groups) or sulfonamide moiety (e.g., alkyl vs. aryl). Reference databases for analogs like 4-aminobenzenesulfonamide derivatives .

- Biological Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) using kinetic assays (IC₅₀ determination). Pair with molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Advanced: How to address solubility challenges in biological assays?

Answer:

- Salt Formation : Co-crystallize with sodium or potassium counterions (see benzenesulfonamide salts in ).

- Co-Solvents : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without denaturing proteins.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfonamide to enhance permeability .

Advanced: What methodologies validate computational models of this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare bond lengths/angles with crystallographic data .

- Docking Validation : Use AutoDock to predict binding poses against target proteins (e.g., kinases). Validate with SPR (surface plasmon resonance) to measure binding constants .

Basic: How to identify synthetic by-products or degradation products?

Answer:

- LC-MS/MS : Detect impurities via fragmentation patterns (e.g., loss of the 4-methylphenyl group).

- Stability Studies : Accelerated degradation (40°C/75% RH) with HPLC monitoring. Major degradation pathways include hydrolysis of the urea linkage .

Advanced: How to resolve contradictions in reported enzyme inhibition data?

Answer:

- Assay Conditions : Compare buffer pH (activity may vary in Tris vs. HEPES) and enzyme isoforms (e.g., CA-II vs. CA-IX).

- Orthogonal Assays : Validate IC₅₀ values using both fluorescence-based and stopped-flow assays. Cross-reference with crystallographic data on binding modes .

Advanced: What crystallographic software pipelines are recommended for structure refinement?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.